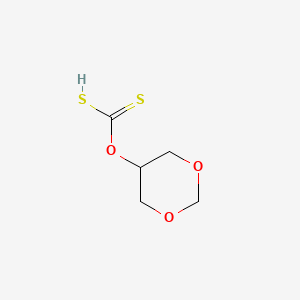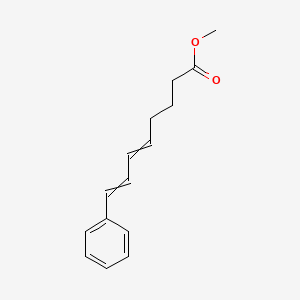
Methyl 8-phenylocta-5,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-phenylocta-5,7-dienoate is an organic compound with the molecular formula C_16H_18O_2 It is a derivative of octadienoic acid, featuring a phenyl group attached to the eighth carbon and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 8-phenylocta-5,7-dienoate can be synthesized through several methods. One common approach involves the reaction of 8-phenylocta-5,7-dienoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 8-phenylocta-5,7-dienoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-phenylocta-5,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces 8-phenylocta-5,7-dienoic acid or 8-phenylocta-5,7-dienone.
Reduction: Yields 8-phenyloctanol or 8-phenyloctane.
Substitution: Results in various substituted phenyl derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 8-phenylocta-5,7-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 8-phenylocta-5,7-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 8-phenylocta-5,7-dienoate can be compared to other similar compounds, such as:
Methyl 8-phenylocta-2,6-dienoate: Similar structure but with different positions of double bonds.
Methyl 8-phenyloctanoate: Lacks the double bonds present in this compound.
Methyl 8-(4-methoxyphenyl)octa-2,6-dienoate: Contains a methoxy group on the phenyl ring, altering its reactivity and properties.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a phenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
509146-53-6 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
methyl 8-phenylocta-5,7-dienoate |
InChI |
InChI=1S/C15H18O2/c1-17-15(16)13-9-4-2-3-6-10-14-11-7-5-8-12-14/h2-3,5-8,10-12H,4,9,13H2,1H3 |
Clave InChI |
WELWODIODFMSNZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC=CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


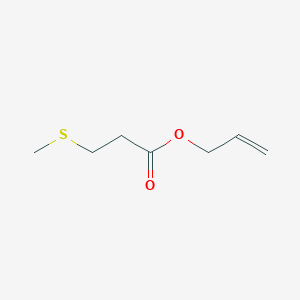
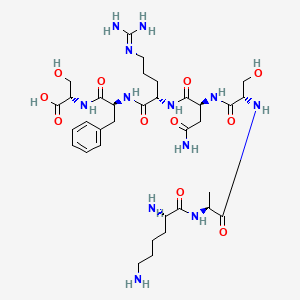
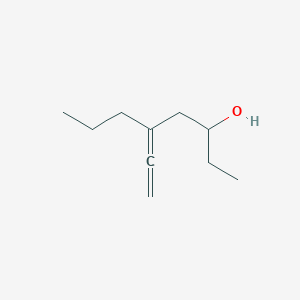
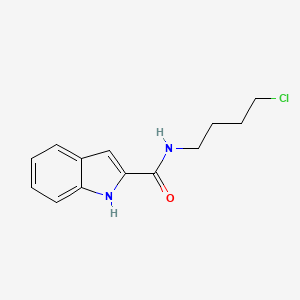
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
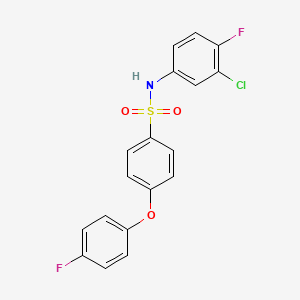

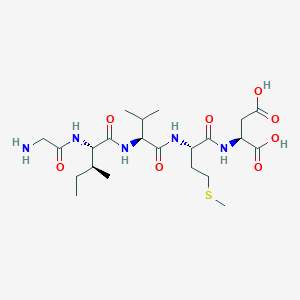

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
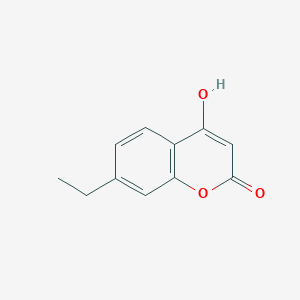
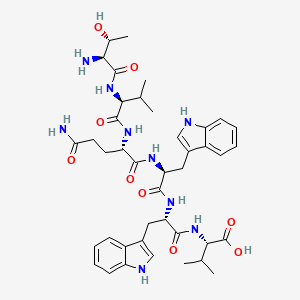
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
